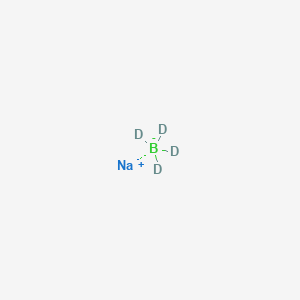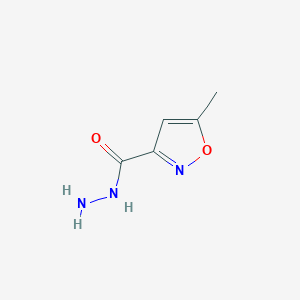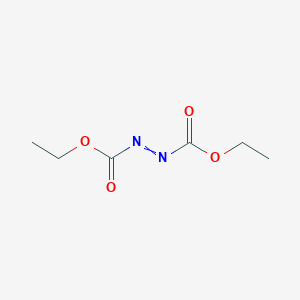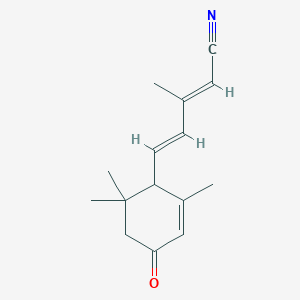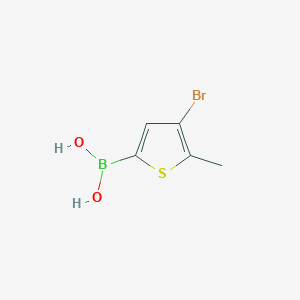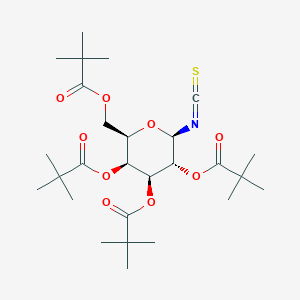
2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate
Description
The compound 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate is a significant pharmaceutical and organic intermediate. It serves as a versatile precursor for the synthesis of various glycosyl derivatives, including thioureas, nucleosides, heterocyclic compounds, and polypeptides . This compound is derived from D-glucose and is synthesized through a multi-step reaction, which has been characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) .
Synthesis Analysis
The synthesis of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate involves starting with D-glucose and proceeding through several steps to achieve the final product. The method developed for this synthesis is novel and allows for the production of the isothiocyanate derivative, which is crucial for further chemical transformations .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate is not detailed in the provided papers, related compounds have been studied. For instance, the structure of a twisted amide derivative of glycoluril has been determined by X-ray diffraction, which shows significant ring strain and nonbonded interactions that cause dramatic twists in the molecule . This information can be indicative of the structural complexity that might be present in similar compounds.
Chemical Reactions Analysis
The compound has been used in the synthesis of enantiomerically pure carbene complexes, which are obtained by the addition of galactopyranosylamine to alkynylcarbene complexes. Subsequent treatment with tert-butyl isocyanide leads to the formation of isocyanide complexes and ketene imines, which spontaneously cyclize to produce galactopyranosylpyrroles. These pyrroles can form stable atropisomers, demonstrating the compound's reactivity and utility in creating complex organic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate are not explicitly discussed in the provided papers. However, the characterization techniques such as MS, NMR, and IR suggest that the compound has distinct spectral properties that can be used to confirm its identity and purity . The reactivity of the compound in forming various derivatives also indicates its chemical versatility and potential for use in a wide range of synthetic applications .
Scientific Research Applications
Chiral Derivatization for High-Performance Liquid Chromatography 2,3,4,6-Tetra-O-benzoyl-β-d-glucopyranosyl isothiocyanate, a relative of 2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate, is used for chiral derivatization in high-performance liquid chromatography. This application facilitates the separation of diastereomeric thioureas derived from various amino acids and β-adrenergic blockers on achiral RP-18 HPLC columns. The relative, 2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate, showed less resolution in this context but remains significant for such analytical techniques (Lobell & Schneider, 1993).
Regioselective Glycosylation in Organic Synthesis The compound is used in regioselective glycosylation reactions, particularly in the synthesis of specific disaccharides. Such applications are crucial in synthesizing complex carbohydrate structures, often used in studying carbohydrate-protein interactions or for synthesizing specific oligosaccharides (Osswald et al., 2003).
Synthesis of Pharmaceutical and Organic Intermediates This compound serves as a versatile intermediate in synthesizing various glycosyl derivatives, such as thioureas, nucleosides, heterocyclic compounds, and polypeptides. Its role in the synthesis of these compounds highlights its importance in pharmaceutical and organic chemistry (Zhou, 2006).
Stereoselective Synthesis in Organic Chemistry It is utilized in stereoselective synthesis processes, such as the Strecker synthesis, where it functions as a chiral auxiliary. This application is essential in creating enantiomerically pure compounds, a critical aspect of medicinal chemistry (Kunz et al., 1988).
Transition Metal Complexes in Organic Syntheses The compound is used in the synthesis of transition metal complexes, particularly in forming atropisomeric galactopyranosyl pyrroles. These complexes have applications in various organic reactions and can be used to study the properties of these unique compounds (Aumann, 1994).
Studies in Carbohydrate Chemistry Its use in studying intramolecular transesterifications and acyl group migrations in carbohydrate chemistry is notable. These studies contribute to the understanding of carbohydrate reactivity and stability, which is valuable in the field of organic chemistry and biochemistry (Petrović et al., 2002).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-ICBNADEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583709 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate | |
CAS RN |
147948-52-5 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
